
alpha-L-Idopyranosyluronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-L-iduronic acid is a significant uronic acid component found in glycosaminoglycans such as dermatan sulfate and heparan sulfate. It is a derivative of glucuronic acid, where the C6 carbon is oxidized to a carboxylic acid. This compound plays a crucial role in the structural integrity and function of various biological tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-L-iduronic acid can be synthesized from methyl 1,2,3,4-tetra-O-β-D-glucuronate through a two-step process involving Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . The resulting methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a glycosyl donor for L-iduronidation when activated by bis(trifluoromethanesulfonic)imide .
Industrial Production Methods: Industrial production of alpha-L-iduronic acid is not extensively documented, but it generally involves similar synthetic routes as described above, optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-L-iduronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to different oxidation states.
Reduction: Reduction of the carboxylic acid group.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often employs halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Alpha-L-iduronic acid is extensively used in scientific research due to its involvement in the structure and function of glycosaminoglycans. Its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycosaminoglycan derivatives.
Biology: Studied for its role in cellular processes and interactions with proteins.
Industry: Utilized in the production of pharmaceuticals and biochemical assays.
Wirkmechanismus
Alpha-L-iduronic acid exerts its effects primarily through its incorporation into glycosaminoglycans, which are essential for the structural integrity of extracellular matrices. It interacts with various proteins and enzymes, influencing cellular signaling pathways and biochemical processes . The molecular targets include enzymes like alpha-L-iduronidase, which hydrolyzes the terminal alpha-L-iduronic acid residues in glycosaminoglycans .
Similar Compounds:
Glucuronic Acid: A closely related compound with a similar structure but differing in the oxidation state of the C6 carbon.
Iduronic Acid: The non-alpha form of iduronic acid, which also plays a role in glycosaminoglycans.
Uniqueness: Alpha-L-iduronic acid is unique due to its specific configuration and its critical role in the structure and function of glycosaminoglycans. Its ability to adopt multiple conformations, including chair and skew-boat forms, distinguishes it from other uronic acids .
Eigenschaften
CAS-Nummer |
71031-08-8 |
|---|---|
Molekularformel |
C6H10O7 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6+/m0/s1 |
InChI-Schlüssel |
AEMOLEFTQBMNLQ-VCSGLWQLSA-N |
Isomerische SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |
Kanonische SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



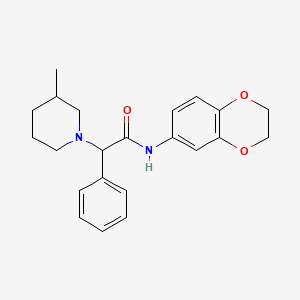
![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)

![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B10764046.png)
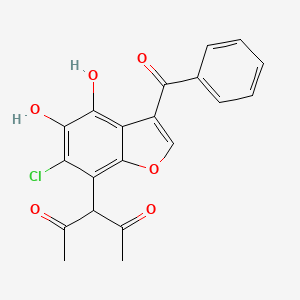
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
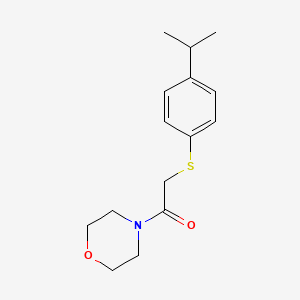
![4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B10764073.png)
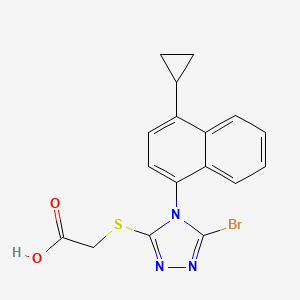
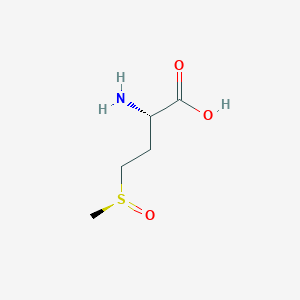

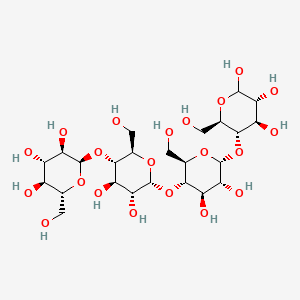
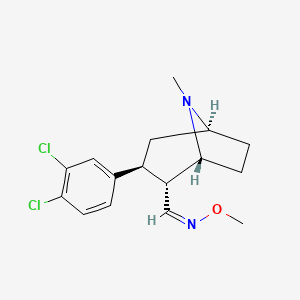
![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10764114.png)